molecular formula C17H20FNO B6611249 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine CAS No. 2763780-90-9

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine

Cat. No. B6611249
CAS RN: 2763780-90-9
M. Wt: 273.34 g/mol
InChI Key: NZJWMSMVTPIMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine (2F-3PBCP) is a synthetic compound with a wide range of applications in scientific research. It is a multi-functional heterocyclic compound that can be used as a ligand, catalyst, or reagent in various experiments. It is a versatile building block for organic synthesis, with a variety of applications in the fields of medicinal chemistry and drug discovery. 2F-3PBCP has been used in many studies to investigate the structure-activity relationships (SARs) of various bioactive compounds.

Scientific Research Applications

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has been used in many scientific research studies. It has been used as a ligand for the synthesis of new compounds, as a catalyst for organic synthesis, and as a reagent in the synthesis of bioactive compounds. It has also been used in the study of structure-activity relationships (SARs) of various bioactive compounds, and has been used to investigate the pharmacological properties of various drugs. In addition, 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has been used to study the effects of drug metabolism and to develop new drug delivery systems.

Mechanism of Action

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine is a multi-functional heterocyclic compound that can interact with various biological molecules. It can interact with enzymes, receptors, and other proteins in the cell, and can modulate the activity of these molecules. It can also interact with DNA and RNA, and can affect gene expression. In addition, 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine can interact with the cell membrane, and can modulate the transport of various molecules across the membrane.
Biochemical and Physiological Effects
1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, receptors, and other proteins in the cell. It has also been shown to affect the expression of various genes, and to modulate the transport of various molecules across the cell membrane. In addition, 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has been shown to modulate the activity of various ion channels, and to affect the activity of various neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine in laboratory experiments has several advantages and limitations. One advantage is that it is a versatile building block for organic synthesis, and can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. However, it is important to note that 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine is not suitable for use in human or animal studies, as it has not been tested for safety or efficacy.

Future Directions

The use of 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine in scientific research has many potential future directions. It could be used to further investigate the structure-activity relationships (SARs) of various bioactive compounds, and to develop new compounds with improved pharmacological properties. In addition, 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine could be used to study the effects of drug metabolism, and to develop new drug delivery systems. Finally, 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine could be used to further investigate the biochemical and physiological effects of various compounds, and to develop new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine can be synthesized using a variety of methods. The most commonly used method is the Buchwald-Hartwig amination reaction, which involves the coupling of aryl halides and amines. This reaction is catalyzed by a palladium catalyst, such as Pd(OAc)2, and is usually carried out in the presence of a base, such as K2CO3. Other methods of synthesis include the use of Grignard reagents and Suzuki-Miyaura coupling.

properties

IUPAC Name

(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-14-16(13-7-3-1-4-8-13)11-17(14,12-16)15(20)19-9-5-2-6-10-19/h1,3-4,7-8,14H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJWMSMVTPIMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C23CC(C2)(C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine

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